N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide
Brand Name: Vulcanchem
CAS No.: 864977-29-7
VCID: VC4572027
InChI: InChI=1S/C25H24N2O4S2/c1-31-16-15-27-21-14-13-20(33(2,29)30)17-22(21)32-25(27)26-24(28)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,23H,15-16H2,1-2H3
SMILES: COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C25H24N2O4S2
Molecular Weight: 480.6

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide

CAS No.: 864977-29-7

Cat. No.: VC4572027

Molecular Formula: C25H24N2O4S2

Molecular Weight: 480.6

* For research use only. Not for human or veterinary use.

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide - 864977-29-7

Specification

CAS No. 864977-29-7
Molecular Formula C25H24N2O4S2
Molecular Weight 480.6
IUPAC Name N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide
Standard InChI InChI=1S/C25H24N2O4S2/c1-31-16-15-27-21-14-13-20(33(2,29)30)17-22(21)32-25(27)26-24(28)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,23H,15-16H2,1-2H3
Standard InChI Key GJPISXKLOVGDAB-QPLCGJKRSA-N
SMILES COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide is a complex organic compound that belongs to the categories of sulfonamides and benzothiazoles. It features a benzothiazole moiety, a methanesulfonyl group, and a diphenylacetamide structure, contributing to its chemical reactivity and biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

Synthesis Steps:

  • Formation of the Benzothiazole Ring: Achieved through cyclization reactions involving appropriate precursors.

  • Methanesulfonylation: Introduction of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base.

  • Coupling with Diphenylacetamide: Final product obtained through coupling reactions with diphenylacetamide derivatives.

Potential Applications:

  • Medicinal Chemistry: Potential therapeutic applications in anti-inflammatory and anticancer treatments.

  • Biological Targets: Interaction with specific targets to modulate cellular signaling pathways.

Future Research Directions:

  • Optimization of Synthesis: Improving yield and purity through optimized reaction conditions.

  • Biological Evaluation: In-depth studies on anti-inflammatory and anticancer activities.

  • Therapeutic Development: Exploring potential applications in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator